N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide
Description
N-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide is a synthetic organic compound featuring a pyrrolidinone core substituted with a 4-fluorophenyl group at the N1 position and a 2-methylpropanamide (isobutyramide) moiety at the C3 position. The 4-fluorophenyl substituent is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and influencing electronic properties through its electron-withdrawing fluorine atom . The 2-methylpropanamide group contributes to hydrogen-bonding capacity and modulates lipophilicity, which may influence pharmacokinetic properties.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-9(2)14(19)16-11-7-13(18)17(8-11)12-5-3-10(15)4-6-12/h3-6,9,11H,7-8H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVGQFLRRHZABK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Attachment of the Methylpropanamide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with a methylpropanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogenated compounds or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Chalcone Derivatives with 4-Fluorophenyl Moieties
Several chalcone derivatives share the 4-fluorophenyl group but differ in core structure. For example, (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one and its analogs (e.g., 4-fluoro-chalcone, (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) exhibit a planar α,β-unsaturated ketone system. Key differences include:
- Structural Flexibility: Chalcones are linear and conformationally flexible, whereas the pyrrolidinone ring in the target compound enforces a semi-rigid structure.
- Dihedral Angles: In chalcones, dihedral angles between the central benzene and fluorophenyl rings range from 7.14° to 56.26°, influencing conjugation and intermolecular interactions .
- Functional Groups: Chalcones lack the amide functionality, reducing hydrogen-bond donor capacity compared to the target compound.
Tetrazole-Containing Propanamide Analogs
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-11-9) shares the 4-fluorophenyl and propanamide motifs but differs in substitution:
- Core Modifications: The tetrazole ring replaces the pyrrolidinone, acting as a carboxylic acid bioisostere to enhance solubility and metabolic resistance .
- Substituent Effects : The 4-methoxyphenyl group in the analog introduces electron-donating properties, contrasting with the 2-methylpropanamide’s steric bulk in the target compound.
- Physicochemical Properties : The analog has a higher molecular weight (341.34 g/mol vs. ~264.29 g/mol for the target) and additional hydrogen-bond acceptors (6 vs. 4), which may alter bioavailability and target engagement .
Furopyridine Carboxamide Derivatives
The synthesis of 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide () highlights structural complexity compared to the target compound. Differences include:
- Substituent Diversity : The presence of chlorinated and pyrimidinyl groups may enhance target specificity but also increase molecular weight and synthetic complexity.
Key Research Findings and Implications
- Fluorophenyl Impact : The 4-fluorophenyl group consistently improves metabolic stability across analogs, but its orientation (e.g., dihedral angles in chalcones) affects molecular planarity and packing .
- Amide vs. Tetrazole: The target compound’s amide group provides two hydrogen-bond donors, advantageous for target binding, whereas tetrazoles prioritize solubility and charge distribution .
- Synthetic Accessibility: The target compound’s pyrrolidinone core may offer simpler synthesis compared to fused heterocycles like furopyridines, which require multi-step coupling reactions .
Biological Activity
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrrolidinyl ring : Contributes to the stability and bioavailability of the compound.
- Fluorobenzyl group : Enhances binding affinity to biological targets.
- Amide functional group : Known for its role in enzyme inhibition.
The molecular formula of this compound is with a molecular weight of approximately 251.31 g/mol.
The biological activity of this compound is primarily linked to its interaction with various enzymes and receptors. Preliminary studies suggest that compounds with similar structures may inhibit specific biological pathways, particularly those involved in inflammation and cellular signaling.
Key Mechanisms:
- Enzyme Inhibition : The amide bond and other functional groups may facilitate interactions with enzymes, potentially leading to inhibitory effects on pathways relevant to diseases such as cancer and inflammation.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular responses.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into its biological activity. Variations in the structure can lead to significant changes in potency and selectivity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Pyrrolidinyl ring, fluorobenzyl group | Potential anti-inflammatory properties |
| N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methylbenzamide | Similar core structure but with different substituents | Variations in receptor binding affinity |
Case Studies and Research Findings
Case Study 1: Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties through COX inhibition. A study demonstrated that these compounds could reduce inflammatory markers in animal models, suggesting a potential therapeutic application for inflammatory diseases.
Case Study 2: Cancer Research
In a separate investigation, the compound was evaluated for its effects on cancer cell lines. The results indicated that it could inhibit cell proliferation in certain types of cancer cells, likely due to its ability to interfere with specific signaling pathways involved in tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
